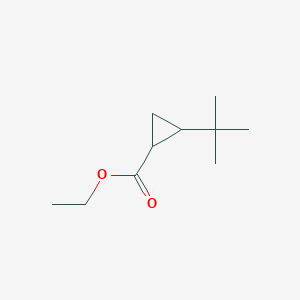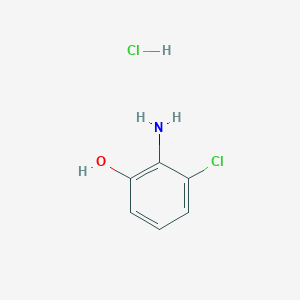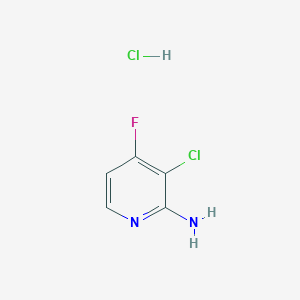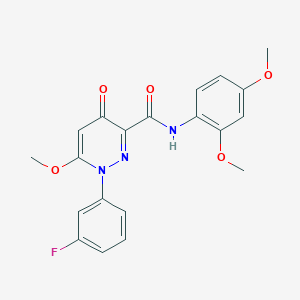
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Brominated Compounds in Marine Algae
Bromophenols coupled with nucleoside base derivatives, similar in structure to the chemical , have been isolated from the red alga Rhodomela confervoides. These compounds are of interest due to their potential biological activities (Ma et al., 2007).
Potential in Neurodegenerative Diseases
Research on 8-Benzyl-substituted tetrahydropyrazino purinediones, which are structurally related, has shown promise in treating neurodegenerative diseases. These compounds have been identified as potential multitarget drugs, exhibiting properties like adenosine receptor antagonism and monoamine oxidase inhibition (Brunschweiger et al., 2014).
Derivatives for Pharmacotherapy
Hydrazine functional derivatives, similar to the compound , are widely used in medical practice for treating a range of conditions like depression and hypertension. The study of different derivatives has led to the identification of promising substances (Korobko, 2016).
Cardiovascular Activity
Research into related compounds, specifically 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has demonstrated potential in treating cardiovascular diseases. These compounds have shown electrocardiographic, antiarrhythmic, and hypotensive activity, along with adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Properties
A series of 8-substituted methylxanthine derivatives, structurally related to the compound , have shown promising in vitro anticancer, anti-HIV-1, and antimicrobial activities. These derivatives have been tested against various cancer cell lines and pathogens (Rida et al., 2007).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine algae, structurally similar to the compound , have demonstrated potent radical-scavenging activity. This suggests potential applications in antioxidant therapies (Duan et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3-(3-ethylphenoxy)-2-hydroxypropylamine and 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3-(3-ethylphenoxy)-2-hydroxypropylamine", "8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3-(3-ethylphenoxy)-2-hydroxypropylamine in the presence of a base to form an intermediate.", "Step 3: Addition of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to the intermediate formed in step 2 and heating the mixture to form the final product." ] } | |
Número CAS |
899724-68-6 |
Fórmula molecular |
C24H26N6O6 |
Peso molecular |
494.508 |
Nombre IUPAC |
8-[2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-3-14-5-4-6-18(9-14)36-13-17(32)12-30-20-21(29(2)24(35)27-22(20)34)26-23(30)28-25-11-15-7-8-16(31)10-19(15)33/h4-11,17,31-33H,3,12-13H2,1-2H3,(H,26,28)(H,27,34,35) |
Clave InChI |
JKQQHSVDSOCHNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2583299.png)


![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2583305.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)


![(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2583311.png)


![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)
